molecular formula C10H17N3O2 B13075202 Cyclohexane-1,2-diamine 2-cyanoacrylate

Cyclohexane-1,2-diamine 2-cyanoacrylate

Cat. No.: B13075202
M. Wt: 211.26 g/mol
InChI Key: FFAWACJYYFSJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,2-diamine 2-cyanoacrylate is an organic compound with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.27 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, and a cyanoacrylate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,2-diamine 2-cyanoacrylate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,2-diamine with cyanoacrylic acid or its derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2-diamine 2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrocyclohexane derivatives, primary amines, and various substituted cyclohexane compounds .

Scientific Research Applications

Cyclohexane-1,2-diamine 2-cyanoacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane-1,2-diamine 2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group undergoes rapid polymerization upon exposure to moisture, forming a high-strength adhesive bond. This property is exploited in medical and industrial adhesives . The amino groups can interact with biological molecules, making it useful in drug delivery and bio-conjugation applications .

Comparison with Similar Compounds

Uniqueness: Cyclohexane-1,2-diamine 2-cyanoacrylate is unique due to the combination of the cyclohexane ring, amino groups, and cyanoacrylate group, which confer distinct chemical and physical properties. This combination makes it highly versatile for various applications in research, medicine, and industry .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-cyanoprop-2-enoic acid;cyclohexane-1,2-diamine

InChI

InChI=1S/C6H14N2.C4H3NO2/c7-5-3-1-2-4-6(5)8;1-3(2-5)4(6)7/h5-6H,1-4,7-8H2;1H2,(H,6,7)

InChI Key

FFAWACJYYFSJHN-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C(=O)O.C1CCC(C(C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.